The synthesis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods:
1. Enantioselective Synthesis:
2. Industrial Production Methods:
3. Biocatalytic Methods:
The molecular structure of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid features several key components:
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid participates in various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The products formed from these reactions depend on the specific reagents and conditions used:
The mechanism of action for (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid involves interactions with specific molecular targets such as enzymes and receptors:
The physical and chemical properties of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid include:
These properties are critical for understanding its behavior in biological systems and chemical reactions .
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid has several scientific applications:
The compound's unique structure makes it valuable in various research fields including medicinal chemistry and biochemistry .
Systematic Naming and Molecular Formula:The compound is systematically named as (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, reflecting its absolute stereochemistry at chiral centers C2 and C3. Its molecular formula is C₅H₁₁NO₃, with a molecular weight of 133.15 g/mol [5] [7]. Alternative designations include (2S,3R)-3-hydroxy-2-methylbutanoic acid and the historical name (2S,3R)-nilic acid [4].
Stereochemical Configuration:The critical (2S,3R) configuration means that when oriented in Fischer projection:
C[C@@H](O)[C@](C)(N)C(O)=O [3]. Stereoisomers:The compound exists as one of four possible stereoisomers due to two chiral centers:
Table 1: Stereoisomers of 2-Amino-3-hydroxy-2-methylbutanoic Acid
| Stereochemistry | PubChem CID | Distinctive Features |
|---|---|---|
| (2S,3R) | - | Biologically active configuration |
| (2R,3S) | 7168889 | Mirror image of (2S,3R) enantiomer |
| (2S,3S) | 7168882 | Syn-hydroxy diastereomer |
| (2R,3R) | - | Anti-hydroxy diastereomer |
Physical Properties:Key physicochemical properties include:
Early Identification:The compound initially gained attention through metabolic studies in the 1980s when related hydroxy acids were detected in human biofluids. Specifically, (2S,3R)-3-hydroxy-2-methylbutanoic acid (a structural analog lacking the amino group) was cataloged in the Human Metabolome Database (HMDB ID: HMDB0000351), suggesting biological relevance in branched-chain amino acid metabolism [4].
Synthetic Milestones:Significant advancements occurred in stereoselective synthesis:
Metabolic Significance:Research revealed that structural analogs like 2-methyl-3-hydroxybutyric acid accumulate in inborn errors of metabolism (e.g., 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency), highlighting the biochemical importance of this stereochemical framework in isoleucine catabolism [7].
Table 2: Historical Development Timeline
| Year | Development | Significance |
|---|---|---|
| 1985 | Detection in metabolic disorder screenings | First biological relevance established |
| 2006 | CN1940080B patent for stereoselective synthesis | Enabled pharmaceutical applications |
| 2020s | Commercial availability from specialty suppliers | Accessibility for research applications |
Stereochemical Advantages:The orthogonal spatial arrangement of functional groups in the (2S,3R) configuration provides:
Pharmacological Applications:The compound functions as:
Biological Recognition:Enzymes distinguish the (2S,3R) isomer with high fidelity:
Structural Analogs:
Table 3: Bioactive Structural Analogs
| Compound Name | Structural Relationship | Biological Role |
|---|---|---|
| (2S,3R)-3-Hydroxyisovalerate | Lacks C2 amino group | Intermediate in leucine metabolism |
| (2S,3R)-3-Methylglutamate | Additional methylene and carboxyl groups | Excitatory neurotransmitter analog |
| (2S,3S)-3-Hydroxy-2-methylbutanoyl-CoA | Thioester derivative | Fatty acid oxidation intermediate |
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: